N-(1-imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
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Description
Imidazo[2,1-b][1,3,4]thiadiazole derivatives are important pharmacophores and intermediates for making drugs . They are heterocyclic systems in which imidazole and 1,3,4-thiadiazole rings are fused to each other via a bridgehead nitrogen atom .
Synthesis Analysis
Imidazo[2,1-b][1,3,4]thiadiazole derivatives can be synthesized from 2,4-dinitro benzoic acid and thiosemicarbazide . Their reaction with phenacyl (p-substituted phenacyl) bromides leads to the formation of the respective imidazolthadiazole derivative .Molecular Structure Analysis
The structures of imidazo[2,1-b][1,3,4]thiadiazole derivatives can be confirmed by various spectroscopic methods such as 1H and 13C NMR spectroscopy, ESI mass spectrometry, and elemental analysis .Chemical Reactions Analysis
The elimination of the ammonia ion and the sulfur’s nucleophilic attack on the carbon atom result in a heterocyclization, which leads to the formation of 2-amino-1,3,4-thiadiazole derivatives .Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(1-imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)-1-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N7OS/c1-10(12-7-22-15(18-12)24-9-16-22)17-14(23)13-8-21(20-19-13)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGMEVRYLVQNBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN2C(=N1)SC=N2)NC(=O)C3=CN(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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